Hydroxy-PEG4-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG4-TFP ester is a hydroxy-terminated, single molecular weight, discrete polyethylene glycol compound functionalized with a 2,3,5,6-tetrafluorophenyl ester. This compound is primarily used for conjugation to primary and secondary amines, making it a versatile tool in various biochemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-TFP ester is synthesized by incorporating polyethylene glycol with a tetrafluorophenyl ester. The synthesis involves the reaction of polyethylene glycol with tetrafluorophenyl chloroformate under controlled conditions. The reaction typically occurs in a Na2CO3-NaHCO3 buffer at pH 9.0 and 37°C for 2 hours . The product is then purified using a PD10 column.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-PEG4-TFP ester primarily undergoes substitution reactions. The tetrafluorophenyl ester group reacts with primary and secondary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary and secondary amines. The reaction conditions typically involve a pH range of 7-9 and temperatures between 25-37°C . The reaction can be carried out in various solvents, including methanol, ethanol, acetonitrile, and water .
Major Products Formed
The major products formed from the reactions of this compound are amide-linked conjugates. These conjugates can be further functionalized or used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG4-TFP ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hydroxy-PEG4-TFP ester involves the formation of stable amide bonds with primary and secondary amines. The tetrafluorophenyl ester group reacts with the amine groups, resulting in the release of tetrafluorophenol and the formation of an amide bond . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and surface modification applications.
Vergleich Mit ähnlichen Verbindungen
Hydroxy-PEG4-TFP ester is unique due to its specific functionalization with a tetrafluorophenyl ester. Similar compounds include:
Hydroxy-PEG4-t-butyl ester: Features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other.
Hydroxy-dPEG12-TFP ester: A longer chain version with similar functional properties.
EZ-Link TFP Ester-PEG4-DBCO: Contains an amine-reactive tetrafluorophenyl ester and a dibenzylcyclooctyne group.
These compounds share similar properties but differ in their specific functional groups and chain lengths, providing a range of options for different applications.
Eigenschaften
Molekularformel |
C17H22F4O7 |
---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H22F4O7/c18-12-11-13(19)16(21)17(15(12)20)28-14(23)1-3-24-5-7-26-9-10-27-8-6-25-4-2-22/h11,22H,1-10H2 |
InChI-Schlüssel |
NQNOTXOTYAWVLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.